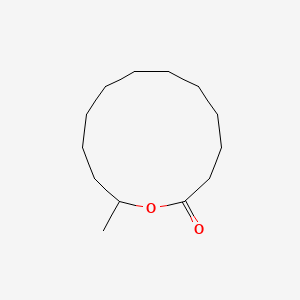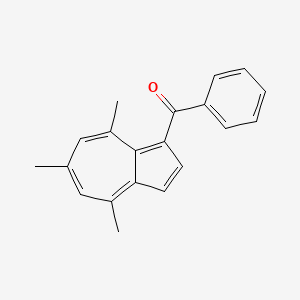
2-Azetidinone, 3-methylene-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 3-methylene-1-(phenylmethyl)- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by the presence of a methylene group at the 3-position and a phenylmethyl group at the 1-position. β-lactams are well-known for their biological activity, particularly as antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-methylene-1-(phenylmethyl)- can be achieved through various methods. One common approach involves the cyclization of amino acids with triethylamine and phosphorus oxychloride (POCl3) in dichloromethane (CH2Cl2) at room temperature . The reaction mixture is then washed with saturated aqueous sodium bicarbonate (NaHCO3), brine, and water to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 3-methylene-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylene and phenylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halogens can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Azetidinone, 3-methylene-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 3-methylene-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinone, 4-methyl-1-(phenylmethyl)-: Similar structure with a methyl group at the 4-position.
1,4-Diphenyl-3-methyl-2-azetidinone: Contains phenyl groups at the 1 and 4 positions.
3,4-Dimethyl-2-azetidinone: Features methyl groups at the 3 and 4 positions.
Uniqueness
2-Azetidinone, 3-methylene-1-(phenylmethyl)- is unique due to the presence of the methylene group at the 3-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other β-lactams and may confer specific properties that are valuable in research and industrial applications.
Propiedades
| 72551-11-2 | |
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-benzyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C11H11NO/c1-9-7-12(11(9)13)8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
Clave InChI |
ANIMQLZDMNAHRD-UHFFFAOYSA-N |
SMILES canónico |
C=C1CN(C1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/no-structure.png)
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)




![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)



